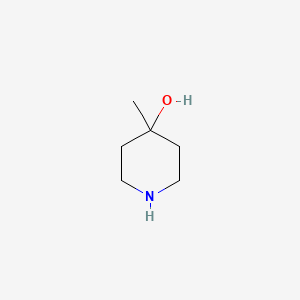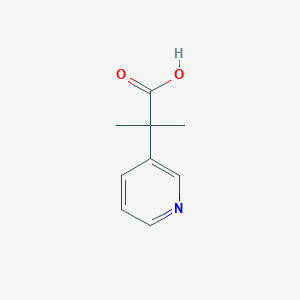
2-Methyl-2-(3-pyridinyl)propanoic acid
Übersicht
Beschreibung
2-Methyl-2-(3-pyridinyl)propanoic acid, also known as 2-Methyl-2-(pyridin-3-yl)propanoic acid, is a chemical compound with the CAS Number: 169253-35-4 . It has a molecular weight of 165.19 . The IUPAC name for this compound is 2-methyl-2-(pyridin-3-yl)propanoic acid . It is a solid substance at room temperature .
Synthesis Analysis
A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis
The InChI code for 2-Methyl-2-(3-pyridinyl)propanoic acid is 1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) . The InChI key is KKTMNUCQFGXDNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of 2-Methyl-2-(3-pyridinyl)propanoic acid is 296.5±15.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
2-Methyl-2-(3-pyridinyl)propanoic acid serves as a key starting material in the stereoselective synthesis of compounds with significant pharmacological activities. For instance, an efficient synthesis pathway has been developed for producing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a precursor to RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This synthesis employs a novel procedure combining formic acid and triethylsilane for the removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).
Reactions with Nucleophiles
The compound is also instrumental in studies involving its reactions with various nucleophiles. Research has shown that heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates, derived from pyridinecarboxaldehydes, can undergo multiple reactions forming diverse compounds. These findings are crucial for understanding the chemical behavior of pyridine derivatives and exploring their potential applications in organic synthesis (Agarwal & Knaus, 1985).
Catalysis and Surface Chemistry
Moreover, the compound's derivatives have been evaluated for their catalytic properties, particularly in the context of acid–base catalysts. By studying different organic reactions, researchers have been able to correlate the catalytic activity of various oxide catalysts with their acid–base properties. This research aids in the development of more efficient catalysts for industrial applications (Aramendía et al., 1999).
Inhibition Studies
Additionally, esters of 3-pyridylacetic acid, closely related to 2-Methyl-2-(3-pyridinyl)propanoic acid, have shown potent inhibition of specific enzymes with applications in the treatment of hormone-dependent cancers. This demonstrates the compound's potential in the development of therapeutic agents (Rowlands et al., 1995).
Chemical Kinetics and Metabolism Studies
The study of the compound's metabolism and its kinetics provides insights into its behavior under various conditions. For example, research into the pyrolysis of methyl propanoate derivatives offers valuable data on reaction mechanisms and kinetics, which can be applied to optimize industrial processes (Farooq et al., 2014).
Safety And Hazards
Zukünftige Richtungen
The compound 3-Pyridinepropionic acid, which is structurally similar to 2-Methyl-2-(3-pyridinyl)propanoic acid, has been used in the preparation of new coordination polymers of Ag, Cu, and Zn . It has also been used in the hydrothermal synthesis of coordination polymers . These uses suggest potential future directions for the study and application of 2-Methyl-2-(3-pyridinyl)propanoic acid.
Eigenschaften
IUPAC Name |
2-methyl-2-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMNUCQFGXDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-pyridinyl)propanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)
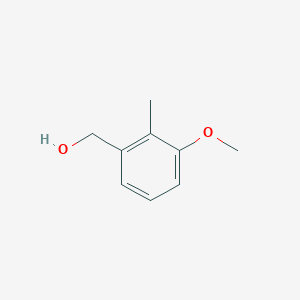




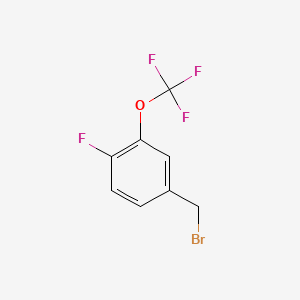
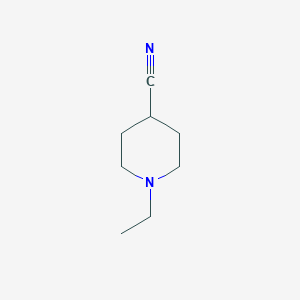

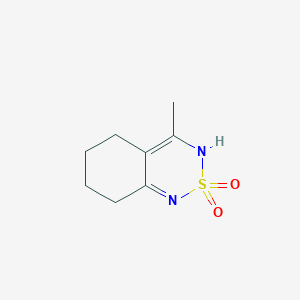

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)
